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Compound of Interest

Compound Name:
2-Bromo-1H-imidazole

hydrobromide

CAS No.: 2126161-67-7

Cat. No.: B2749025 Get Quote

Executive Summary
2-Bromo-1H-imidazole hydrobromide (CAS: 16681-56-4) is a high-value scaffold in

medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, antifungal agents,

and diverse bioactive alkaloids. Its utility lies in the orthogonal reactivity of its three distinct

sites: the nucleophilic nitrogen (N1), the electrophilic C2-bromide, and the C-H bonds at C4/C5.

However, the raw material presents specific challenges:

Salt Form: The hydrobromide salt requires careful neutralization to prevent stoichiometry

errors in base-sensitive reactions.

Tautomerism: The N-H proton is mobile; without protection, regioselectivity at C4/C5 is

impossible, and Pd-catalyst poisoning occurs during cross-coupling.

Reactivity Hierarchy: The C2-Br bond is highly activated for oxidative addition but also

susceptible to rapid Lithium-Halogen exchange, often overriding attempts at C4/C5

deprotonation.

This guide provides validated protocols for the sequential, regioselective functionalization of

this scaffold, moving from N-protection to C2-diversification.
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Strategic Analysis of Reactivity
The functionalization of 2-bromoimidazole must follow a strict logical order to maintain

regiocontrol.

Step 1: N-Functionalization (N1): Essential first step. The free N-H is acidic (

for imidazole, lower for 2-bromo). Alkylation or protection (SEM, Boc, Methyl) locks the
tautomer and enables subsequent metal-catalyzed steps.

Step 2: C2-Functionalization: The C2 position is electron-deficient due to the adjacent

nitrogens and the bromine atom. It is the primary site for:

Suzuki-Miyaura Coupling: Excellent for introducing aryl/heteroaryl groups.[1]

Buchwald-Hartwig Amination: For C-N bond formation.[2]

Li-Hal Exchange: Rapid exchange with n-BuLi generates a C2-nucleophile.

Step 3: C4/C5 Functionalization: The most challenging. Direct C-H activation usually requires

the C2 position to be blocked or functionalized first.
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Figure 1: Sequential functionalization workflow starting from the hydrobromide salt.

Detailed Experimental Protocols
Protocol A: Neutralization and Regioselective N-
Alkylation
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Objective: Convert the hydrobromide salt to the free base in situ and install a protecting group

or alkyl chain at N1. Critical Insight: The hydrobromide salt consumes 1 equivalent of base

immediately. Standard protocols using 1.1 eq of base will fail, resulting in low conversion. You

must use at least 2.5 equivalents of base.

Materials:

2-Bromo-1H-imidazole hydrobromide (1.0 eq)

Alkyl Halide (e.g., Benzyl bromide, MeI, or SEM-Cl) (1.2 eq)

Potassium Carbonate (

) (3.0 eq)

Acetonitrile (Reagent Grade) or DMF (for less reactive halides)

Procedure:

Salt Break: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1H-
imidazole hydrobromide (10 mmol) and anhydrous

(30 mmol).

Solvation: Add Acetonitrile (50 mL). Stir vigorously at room temperature for 30 minutes. Note:

Evolution of

may be observed as the HBr is neutralized.

Addition: Cool the suspension to 0°C. Add the Alkyl Halide (12 mmol) dropwise over 10

minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by

TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

Work-up: Filter off the solids (KBr and excess base).[3] Concentrate the filtrate under

reduced pressure.
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Purification: Partition the residue between EtOAc and Water. Wash the organic layer with

Brine, dry over

, and concentrate.[4] Purify via silica gel flash chromatography.

Yield Expectation: 85–95%

Protocol B: C2-Functionalization via Suzuki-Miyaura
Coupling
Objective: Install an aryl or heteroaryl group at the C2 position.[1] Critical Insight: 2-

Bromoimidazoles are electronically similar to 2-bromopyridines. They react faster than

bromobenzenes. However, the N3 nitrogen can coordinate to Palladium, potentially stalling the

cycle. High catalyst loading or bidentate ligands (e.g., dppf) are recommended.

Materials:

N-Alkyl-2-bromoimidazole (from Protocol A) (1.0 eq)

Aryl Boronic Acid (1.5 eq)

(5 mol%) or

(3 mol%)

Sodium Carbonate (

aqueous) (3.0 eq)

DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

Degassing: In a reaction vial, combine the N-alkyl-2-bromoimidazole, Aryl Boronic Acid, and

Palladium catalyst. Seal the vial and purge with Argon for 5 minutes.

Solvent Addition: Add the degassed organic solvent (DME) and the aqueous base solution

via syringe.
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Heating: Heat the mixture to 85–90°C for 4–16 hours.

Monitoring: Monitor by LC-MS. 2-Bromoimidazoles typically show full conversion within 6

hours.

Work-up: Cool to RT. Dilute with EtOAc and wash with water.[1][3][4]

Scavenging: If Pd residues are high, treat the organic phase with a metal scavenger (e.g.,

SiliaMetS® Thiol) before concentration.

Troubleshooting:

Low Yield? Switch to

as the base and 1,4-Dioxane as solvent.

Protodeboronation? If the boronic acid is unstable (e.g., 2-pyridyl), use the corresponding

Boronic Ester and add

(1.0 eq) as a cofactor (Liebeskind-Srogl variant).

Protocol C: Lithium-Halogen Exchange (The "C2-
Switch")
Objective: Replace the C2-Br with an electrophile (Formyl, Iodo, Carboxyl) other than an aryl

group. Critical Insight: The Li-Br exchange on 2-bromoimidazole is extremely fast, faster than

proton abstraction at C5. This reaction must be performed at -78°C to prevent the 2-lithio

species from attacking the protecting group or undergoing ring-opening.

Materials:

N-Protected-2-bromoimidazole (1.0 eq) (Preferably SEM, Boc, or Methyl protected)

n-Butyllithium (1.1 eq, 1.6M in hexanes)

Electrophile (e.g., DMF,

,
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) (1.5 eq)

Anhydrous THF[5]

Procedure:

Setup: Flame-dry a flask and cool to -78°C under Argon.

Dissolution: Dissolve the substrate in anhydrous THF.

Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir at -78°C for

exactly 30 minutes. Do not warm up.

Quench: Add the electrophile (neat or in THF) rapidly.

For Aldehydes: Add DMF.[6]

For Iodides: Add

in THF.

For Acids: Bubble dry

gas.

Warming: Allow the mixture to warm to 0°C over 1 hour.

Work-up: Quench with saturated

. Extract with Ether or EtOAc.[3][4]
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Reaction Type Target Position Key Reagent
Critical
Parameter

Typical Yield

N-Alkylation N1 / RX

Base

Stoichiometry

(>2.5 eq)

>90%

Suzuki Coupling C2 Boronic Acid / Pd
N-Protection

required
75-95%

Li-Hal Exchange C2 (replace Br) n-BuLi
Temp (-78°C) to

avoid decomp
80-90%

C-H Activation C5 Pd/Cu or Ni
Blocked C2

required
40-65%

Advanced Topic: C4/C5 Functionalization
Direct functionalization of C4/C5 is difficult while the C2-Br is present because the C-Br bond is

the weakest link toward metals.

Strategy: If C4/C5 functionalization is required before losing the C2-Br, one must use C-H

activation conditions that are orthogonal to oxidative addition.

Recent Advances: Nickel-catalyzed C-H arylation using phenol derivatives has been shown

to functionalize the C5 position of imidazoles, but yields are generally lower for 2-halo-

substituted variants due to competing reduction.

Recommendation: It is operationally superior to introduce the C5 substituent first on the

imidazole ring before brominating C2, OR to perform the C2 coupling first, then lithiate C5

(which becomes the most acidic site remaining).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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